molecular formula Cl3Y B12739972 Ytracis CAS No. 39271-65-3

Ytracis

Cat. No.: B12739972
CAS No.: 39271-65-3
M. Wt: 196.26 g/mol
InChI Key: PCMOZDDGXKIOLL-SGNQUONSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theryttrex is a radiopharmaceutical precursor solution primarily used for the radiolabelling of medicinal products such as monoclonal antibodies, peptides, or other substrates. It contains Yttrium-90, a radioactive isotope of Yttrium, which is utilized in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theryttrex is synthesized by incorporating Yttrium-90 into a sterile solution. The preparation involves dissolving Yttrium-90 in a suitable solvent under controlled conditions to ensure the stability and purity of the final product .

Industrial Production Methods: The industrial production of Theryttrex involves the irradiation of Yttrium-89 in a nuclear reactor to produce Yttrium-90. The irradiated material is then processed to extract and purify Yttrium-90, which is subsequently formulated into a sterile solution for use as a radiopharmaceutical precursor .

Chemical Reactions Analysis

Types of Reactions: Theryttrex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are radiolabelled compounds, which are used in medical diagnostics and treatment. These include radiolabelled monoclonal antibodies, peptides, and other therapeutic agents .

Scientific Research Applications

Theryttrex has a wide range of scientific research applications, including:

Mechanism of Action

Theryttrex exerts its effects through the emission of beta particles from Yttrium-90. These beta particles can penetrate tissues and cause cellular damage, making Theryttrex effective in targeted radiotherapy. The molecular targets include cancer cells, which are selectively destroyed by the emitted radiation. The pathways involved include the induction of DNA damage and subsequent cell death .

Comparison with Similar Compounds

Uniqueness of Theryttrex: Theryttrex is unique due to its high specific activity and the ability to deliver a high radiation dose to targeted cells while minimizing damage to surrounding healthy tissues. This makes it particularly effective in the treatment of certain cancers and other medical conditions .

Properties

CAS No.

39271-65-3

Molecular Formula

Cl3Y

Molecular Weight

196.26 g/mol

IUPAC Name

trichloro(90Y)yttrium-90

InChI

InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1

InChI Key

PCMOZDDGXKIOLL-SGNQUONSSA-K

Isomeric SMILES

Cl[90Y](Cl)Cl

Canonical SMILES

Cl[Y](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.